Antifungal Potency: 4- to 256-Fold Improvement Over Fluconazole in Candida spp. Assays
In a direct comparative study of fluconazole analogs, compounds built on the 5-(2,4-dichlorophenyl)triazole scaffold—directly derived from N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine—exhibited significantly enhanced antifungal activity. Analogs 10h and 11h demonstrated Minimum Inhibitory Concentration (MIC) values ranging from <0.01 to 0.5 μg/mL against various Candida species, which represents a 4- to 256-fold increase in potency compared to the clinical standard fluconazole when tested under identical in vitro susceptibility conditions [1].
| Evidence Dimension | Antifungal potency (MIC) |
|---|---|
| Target Compound Data | 5-(2,4-dichlorophenyl)triazole analogs 10h and 11h: MIC = <0.01 to 0.5 μg/mL |
| Comparator Or Baseline | Fluconazole: baseline potency (exact MIC values for comparator not specified in abstract) |
| Quantified Difference | 4- to 256-fold more potent |
| Conditions | In vitro antifungal susceptibility testing against Candida species |
Why This Matters
This substantial potency advantage positions the compound as a superior starting point for developing next-generation antifungals, particularly against fluconazole-resistant strains.
- [1] Hashemi, S. M., Badali, H., Irannejad, H., Shokrzadeh, M., & Emami, S. (2015). Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry, 23(7), 1481–1491. View Source
